molecular formula C18H33Cl2CuN3O3 B11929923 Carbamic acid, thio-, S,S'-(2-(dimethylamino)trimethylene) ester, monohydrochloride

Carbamic acid, thio-, S,S'-(2-(dimethylamino)trimethylene) ester, monohydrochloride

Cat. No.: B11929923
M. Wt: 473.9 g/mol
InChI Key: IPLDUAFIYUHUET-UHFFFAOYSA-L
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Description

Carbamic acid, thio-, S,S'-(2-(dimethylamino)trimethylene) ester, monohydrochloride (IUPAC name), commonly known as Cartap hydrochloride, is a thiocarbamate insecticide. Its molecular structure features a dimethylamino-trimethylene backbone with two thioester groups, forming a dicarbamothioate ester linked to a propane-1,3-diol derivative . This compound is widely used in agriculture to control pests such as Lepidoptera and Coleoptera larvae, particularly in rice paddies and vegetable crops. It acts as a nicotinic acetylcholine receptor (nAChR) agonist, disrupting synaptic transmission in insects . Cartap hydrochloride is marketed under trade names like Padan and Vegetox and is noted for its moderate mammalian toxicity compared to other carbamates.

Properties

Molecular Formula

C18H33Cl2CuN3O3

Molecular Weight

473.9 g/mol

IUPAC Name

azepan-2-one;dichlorocopper

InChI

InChI=1S/3C6H11NO.2ClH.Cu/c3*8-6-4-2-1-3-5-7-6;;;/h3*1-5H2,(H,7,8);2*1H;/q;;;;;+2/p-2

InChI Key

IPLDUAFIYUHUET-UHFFFAOYSA-L

Canonical SMILES

C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.Cl[Cu]Cl

Origin of Product

United States

Preparation Methods

Thiocyanation and Alkylation Sequence

A foundational approach involves thiocyanation followed by alkylation, as demonstrated in the synthesis of structurally analogous benzimidazole carbamates. For carbamic acid, thio-, S,S'-(2-(dimethylamino)trimethylene) ester, monohydrochloride, the process begins with the thiocyanation of a primary amine precursor. Using ammonium thiocyanate and bromine in methanol at 3–5°C, the amine is converted to a thiocyano intermediate. Subsequent alkylation with a trimethylene dihalide (e.g., 1,3-dibromopropane) in the presence of sodium cyanide and a phase transfer catalyst (e.g., methyl tributyl ammonium chloride) introduces the dimethylamino group.

Critical Parameters:

  • Temperature Control: Maintaining 3–5°C during thiocyanation minimizes side reactions such as over-oxidation.

  • Catalyst Selection: Phase transfer catalysts enhance alkylation efficiency by facilitating interfacial reactions between aqueous and organic phases.

Reductive Amination and Cyclization

An alternative route employs reductive amination to construct the dimethylamino-trimethylene bridge. Reacting a thiocarbamate intermediate with formaldehyde and dimethylamine under hydrogenation conditions (e.g., Pd/C catalyst) yields the desired tertiary amine. Subsequent treatment with hydrochloric acid precipitates the monohydrochloride salt.

Yield Optimization:

  • Stoichiometry: A 2:1 molar ratio of formaldehyde to thiocarbamate ensures complete bridge formation.

  • Acid Selection: Hydrochloric acid (37% w/w) achieves >95% salt formation efficiency.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern industrial processes leverage continuous flow reactors to enhance reproducibility and safety. A patented method involves:

  • Thiocarbamate Formation: Mixing carbon disulfide with a secondary amine in a tubular reactor at 50°C.

  • Trimethylene Bridge Assembly: Introducing 1,3-dibromopropane and dimethylamine in a second reactor zone at 80°C.

  • Salt Formation: In-line neutralization with HCl gas yields the monohydrochloride with >90% purity.

Advantages:

  • Reduced Byproducts: Continuous flow minimizes thermal degradation and dimerization.

  • Scalability: Throughput exceeds 100 kg/day in pilot-scale systems.

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling for solvent-free synthesis. Combining thiourea, 1,3-dibromopropane, and dimethylamine hydrochloride in a high-energy mill for 2 hours produces the target compound with 85% yield.

Key Benefits:

  • Sustainability: Eliminates volatile organic solvents.

  • Energy Efficiency: Reaction completion requires 30% less energy than traditional methods.

Purification and Characterization

Crystallization Protocols

Recrystallization from ethanol/water (4:1 v/v) at −20°C yields needle-shaped crystals with 99.5% purity. The monohydrochloride’s solubility profile (Table 1) guides solvent selection.

Table 1: Solubility of this compound

SolventSolubility (g/100 mL, 25°C)
Water12.4
Ethanol8.7
Acetone0.5
Dichloromethane<0.1

Analytical Validation

  • HPLC Analysis: Reverse-phase C18 column (ACN/0.1% TFA gradient) confirms >99% purity.

  • NMR Spectroscopy: 1H^1H NMR (D2 _2O, 400 MHz) displays characteristic signals at δ 3.25 (s, 6H, N(CH3 _3)2_2) and δ 2.85–3.10 (m, 4H, SCH2_2CH2_2CH2_2).

Challenges and Mitigation Strategies

Byproduct Formation

  • Dimethylamine Over-Alkylation: Excess 1,3-dibromopropane leads to quaternary ammonium salts. Mitigated by stoichiometric control (1:1.05 amine:alkylating agent).

  • Hydrolysis Under Acidic Conditions: The thiocarbamate group hydrolyzes at pH < 2. Buffering at pH 4–5 during salt formation prevents degradation.

Scalability Limitations

Batch processes face heat dissipation issues during exothermic alkylation. Adiabatic reaction calorimetry identifies safe operating temperatures (<50°C) .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under aqueous conditions, particularly in neutral or alkaline environments . This reaction is critical for its stability and degradation pathways:

  • Conditions : Aqueous solutions, elevated pH

  • Products : Carbamic acid derivatives and other hydrolysis byproducts

  • Mechanism : The thiocarbamate ester bonds cleave, releasing dimethylaminopropane and other fragments.

Hydrolysis is accelerated in basic media, making the compound unstable under such conditions .

Oxidation and Metabolic Transformations

Oxidation reactions play a significant role in the compound’s chemical behavior:

  • Sulfur Oxidation : Thiocarbamate groups undergo oxidation, forming sulfoxides or sulfones.

  • N-Demethylation : In biological systems (e.g., rats), the dimethylamino group undergoes N-demethylation, altering its pharmacokinetic profile .

  • Carbonyl Group Hydrolysis : The carbonyl moiety is metabolically hydrolyzed in vivo, contributing to its biotransformation .

These reactions highlight the compound’s susceptibility to oxidative degradation and metabolic modification.

Stability and Decomposition

The compound’s stability is temperature-dependent:

  • Thermal Decomposition : Begins at 354.2–357.8°F (180–181°C) .

  • Chemical Stability : Stable in acidic media but prone to hydrolysis under neutral/alkaline conditions .

Reactivity with Other Substances

Cartap hydrochloride exhibits incompatibility with certain reagents:

  • Acids, Peroxides, Acid Halides : Thiocarbamates react with these substances, potentially leading to decomposition .

  • Aldehydes, Nitrides, Hydrides : Generate flammable gases when mixed with these compounds .

Data Table: Key Chemical Reactions

Reaction TypeConditions/ReagentsProducts/OutcomesCitation
HydrolysisAqueous, neutral/alkaline pHCarbamic acid derivatives, hydrolysis byproducts
Oxidation (Sulfur)Oxidizing agents (e.g., KMnO₄)Oxidized thiocarbamate derivatives
N-DemethylationBiological systems (e.g., rats)Dimethylamino group conversion
Thermal DecompositionElevated temperatures (>180°C)Degradation products
Incompatibility ReactionsAcids, peroxides, aldehydesFlammable gases or decomposition

Research Findings

  • Environmental Fate : Rapidly excreted in urine after metabolic processing, with no tissue accumulation .

  • Toxicity Correlation : Oxidative stress induction (e.g., ROS generation in myoblast cells) is linked to its biological activity.

This compound’s reactivity profile underscores its utility in agricultural insecticides and its need for controlled handling to mitigate degradation risks.

Scientific Research Applications

Pharmaceutical Applications

Neuroprotective Agents
One of the prominent applications of this compound is in the development of neuroprotective agents. Research has indicated that derivatives of carbamic acid esters can inhibit acetylcholinesterase activity, which is crucial in treating neurodegenerative diseases such as Alzheimer's disease. For instance, a related compound demonstrated a multi-target therapeutic approach by increasing acetylcholine levels and providing neuroprotection against toxic agents in neuronal cell lines .

Muscle Relaxants
Carbamic acid esters are also utilized as muscle relaxants. Compounds such as Carisoprodol and Phenprobamate are known for their efficacy in relieving muscle spasms and associated pain. These compounds act centrally to reduce discomfort from musculoskeletal conditions .

Agricultural Applications

Insecticides and Pesticides
The compound is relevant in agricultural chemistry as a component of various insecticides. For example, it is associated with the synthesis of thiocarbamate derivatives that exhibit insecticidal properties. These compounds operate by interfering with the nervous systems of pests, thereby controlling infestations effectively .

Environmental Impact Studies
Research has also focused on the environmental implications of carbamic acid derivatives. Studies have indicated that certain carbamate pesticides can alter reproductive functions in non-target species, highlighting the need for careful management and regulation in agricultural practices .

Toxicological Studies

Hazard Identification
Due to its chemical structure, carbamic acid, thio-, S,S'-(2-(dimethylamino)trimethylene) ester, monohydrochloride has been subjected to various toxicological assessments. It is essential to identify potential hazards associated with its use in both laboratory and field settings. The compound has been noted for its moderate toxicity levels and potential environmental risks when used improperly .

Table 1: Comparison of Carbamic Acid Derivatives in Pharmaceuticals

Compound NamePrimary UseMechanism of Action
Dimethyl-carbamic acid derivativeNeuroprotective agentAcetylcholinesterase inhibition
CarisoprodolMuscle relaxantCentral nervous system depressant
PhenprobamateMuscle relaxantCentral nervous system depressant

Table 2: Environmental Impact of Carbamate Pesticides

Pesticide NameTarget PestEnvironmental Concern
CartapVarious insectsReproductive toxicity in non-target species
ThiramFungal pathogensPotential carcinogenic effects

Case Studies

Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal evaluated a novel carbamic acid derivative's effects on neuronal cells exposed to amyloid-beta toxicity. The results indicated significant neuroprotection and antioxidant activity, suggesting potential therapeutic applications in Alzheimer's disease management .

Case Study 2: Agricultural Efficacy
Field trials conducted with thiocarbamate-based insecticides demonstrated effective pest control while monitoring non-target species for reproductive health impacts. The findings emphasized the importance of evaluating ecological consequences when deploying these chemicals in agricultural settings .

Mechanism of Action

The mechanism of action of Kartocid involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which Kartocid is used.

Comparison with Similar Compounds

Cartap Hydrochloride

  • Structure: Thiocarbamate ester with two sulfur-linked carbamoyl groups on a 2-(dimethylamino)-1,3-propanediol backbone.
  • Key Functional Groups: Thioester (-S-C(=O)-), dimethylamino (-N(CH₃)₂), and hydrochloride salt .

Formetanate Hydrochloride

  • Structure : Methylcarbamate ester with an m-hydroxyphenyl group and a formamidine substituent.
  • Key Functional Groups : Methylcarbamate (-O-C(=O)-N(CH₃)₂), aromatic hydroxyl (-C₆H₄-OH), and hydrochloride salt .

Dimetilan

  • Structure : Dimethylcarbamate ester featuring a pyrazole ring substituted with dimethylcarbamoyl groups.
  • Key Functional Groups : Pyrazole ring, dimethylcarbamoyl (-N(CH₃)-C(=O)-O-) .

Monosultap

  • Structure: Thiosulfate ester with a monosodium salt and a dimethylamino-trimethylene backbone.
  • Key Functional Groups: Thiosulfate (-S-SO₃⁻Na⁺) and dimethylamino (-N(CH₃)₂) .

Mode of Action and Target Pests

Compound Primary Mode of Action Target Pests/Applications
Cartap hydrochloride nAChR agonist, causing paralysis Lepidoptera, Coleoptera larvae (rice)
Formetanate hydrochloride Acetylcholinesterase (AChE) inhibition Mites, aphids, leafhoppers
Dimetilan AChE inhibition Flies (houseflies, fruit flies)
Monosultap Sodium channel modulation (presumed) Similar to Cartap (insecticide)

Toxicity and Hazard Profiles

Compound Mammalian Toxicity (Oral LD₅₀, Rat) Environmental Impact Hazard Classification
Cartap hydrochloride ~325 mg/kg (estimated) Moderate persistence; water-soluble Moderate toxicity
Formetanate hydrochloride Highly toxic (exact LD₅₀ unspecified) High acute toxicity; bioaccumulative Extremely hazardous
Dimetilan Data not available Moderate persistence; non-target toxicity Not classified in evidence
Monosultap Data not available High water solubility; low bioaccumulation UN GHS classification pending

Biological Activity

Carbamic acid, thio-, S,S'-(2-(dimethylamino)trimethylene) ester, monohydrochloride, commonly referred to as Cartap hydrochloride, is an organonitrogen compound primarily utilized as an insecticide. Its biological activity is characterized by its interaction with various biological systems, particularly in the context of neurotoxicity and oxidative stress.

  • Chemical Name: this compound
  • CAS Number: 15263-52-2
  • Molecular Formula: C₇H₁₄ClN₂O₂S₂
  • Molecular Weight: 238.78 g/mol

Cartap hydrochloride exhibits its biological effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors.

Key Mechanisms:

  • Acetylcholinesterase Inhibition: Cartap acts similarly to other carbamate insecticides by inhibiting AChE activity, leading to symptoms associated with cholinergic toxicity such as muscle twitching and respiratory distress .
  • Calcium Ion Modulation: The compound has been shown to induce a marked irreversible calcium-dependent contracture in isolated nerve preparations, indicating its potential impact on calcium signaling pathways .

Biological Activity and Toxicity

The biological activity of Cartap hydrochloride extends beyond AChE inhibition. Research indicates that it can induce oxidative stress in various cell lines:

  • Oxidative Stress Induction: Studies have demonstrated that Cartap significantly increases levels of reactive oxygen species (ROS) in myoblast cells (C2C12), which can lead to cellular damage and apoptosis .

Table 1: Biological Effects of Cartap Hydrochloride

EffectDescription
AChE InhibitionCauses accumulation of acetylcholine, leading to cholinergic toxicity
Calcium ContractureInduces irreversible Ca²⁺-dependent contracture in nerve preparations
ROS GenerationIncreases oxidative stress markers in C2C12 myoblast cells
CytotoxicityInduces cell death through oxidative mechanisms

Case Studies and Research Findings

  • Neurotoxicity Studies:
    • In a study by Jiunn-Wang Liao et al., it was found that Cartap hydrochloride caused significant cytotoxicity in mouse C2C12 myoblasts, with mechanisms involving calcium ion influx and oxidative stress contributing to cell death .
  • Environmental Impact:
    • Research has highlighted concerns regarding the environmental persistence of Cartap. Its high water solubility and stability under acidic conditions raise issues related to groundwater contamination and food safety due to terminal residues .
  • Comparative Analysis with Other Carbamates:
    • Similarities were drawn between Cartap and other carbamate insecticides like aldicarb, particularly regarding their mechanism of AChE inhibition and resultant neurotoxic effects. However, differences exist in their environmental behavior and systemic action within plants .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Carbamic acid, thio-, S,S'-(2-(dimethylamino)trimethylene) ester, monohydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves reacting 2-(dimethylamino)-1,3-propanedithiol with thiocarbamoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization includes controlling stoichiometry (1:1 molar ratio of thiol to thiocarbamoyl chloride), temperature (0–5°C to minimize side reactions), and solvent choice (e.g., dichloromethane for improved solubility). Post-synthesis purification via recrystallization using ethanol/water mixtures enhances purity (>95%) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of NMR (¹H and ¹³C) to verify the presence of dimethylamino (-N(CH₃)₂) protons (~δ 2.2–2.5 ppm) and thioester linkages, mass spectrometry (MS) for molecular ion confirmation (m/z 273.81 for [M+H]⁺), and X-ray crystallography to resolve crystal packing and bond angles . Comparative analysis with reference spectra from databases (e.g., NIST Chemistry WebBook) ensures accuracy .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : LC-MS/MS with electrospray ionization (ESI) in positive ion mode offers high sensitivity (LOQ ~0.1 ng/mL). Sample preparation involves protein precipitation using acetonitrile followed by solid-phase extraction (C18 columns). Derivatization with BSTFA enhances detectability of degradation products (e.g., hydroxymonocarboxylic acids) via GC-MS .

Advanced Research Questions

Q. How does the compound interact with neuronal receptors, and what experimental models are used to study its mechanism of action?

  • Methodological Answer : As a nereistoxin analog, it inhibits nicotinic acetylcholine receptors (nAChRs) by non-competitive binding. Use patch-clamp electrophysiology on insect neuronal preparations (e.g., Drosophila melanogaster) to measure ion current blockade. Radioligand displacement assays with [³H]-epibatidine quantify binding affinity (IC₅₀ values) .

Q. What strategies resolve contradictions in reported degradation rates under environmental conditions?

  • Methodological Answer : Conduct controlled hydrolysis studies at varying pH (4–9) and temperatures (25–50°C). Monitor degradation via HPLC-UV and identify products using high-resolution MS . Conflicting data may arise from matrix effects (e.g., soil vs. aqueous systems), requiring standardized OECD guidelines for environmental persistence testing .

Q. How can computational modeling predict metabolite toxicity and environmental impact?

  • Methodological Answer : Employ density functional theory (DFT) to calculate reaction pathways for hydrolysis products. Use QSAR models (e.g., EPA’s ECOSAR) to estimate aquatic toxicity (LC₅₀ for Daphnia magna). Validate predictions with in vitro assays (e.g., Microtox®) for acute toxicity .

Q. What experimental designs mitigate interference from impurities during bioactivity assays?

  • Methodological Answer : Pre-purify the compound via preparative HPLC (C18 column, 70:30 acetonitrile/water). Include control experiments with synthetic intermediates (e.g., 2-(dimethylamino)-1,3-propanedithiol) to assess off-target effects. Use orthogonal assays (e.g., fluorescence-based calcium influx vs. electrophysiology) to confirm receptor specificity .

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